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Compound of Interest

Compound Name: 1-(2-N-Boc-aminoethyl)piperazine

Cat. No.: B115916 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

synthetically versatile building block, 1-(2-N-Boc-aminoethyl)piperazine, also known as tert-

butyl (2-(piperazin-1-yl)ethyl)carbamate. The information presented herein is crucial for the

unambiguous identification, purity assessment, and structural elucidation of this compound in

various stages of pharmaceutical and chemical research. This document details available

Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and

Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such

spectra.

Chemical Structure and Properties
IUPAC Name: tert-butyl N-(2-piperazin-1-ylethyl)carbamate

Synonyms: 1-(2-N-Boc-aminoethyl)piperazine

CAS Number: 140447-78-5

Molecular Formula: C₁₁H₂₃N₃O₂

Molecular Weight: 229.32 g/mol

Spectroscopic Data
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While comprehensive, publicly available spectra for 1-(2-N-Boc-aminoethyl)piperazine are

limited, the following tables summarize the expected and reported spectroscopic characteristics

based on available data and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the molecular structure of 1-(2-N-Boc-
aminoethyl)piperazine by providing information on the chemical environment of each proton

and carbon atom. A Certificate of Analysis from a commercial supplier confirms that the ¹H

NMR spectrum is consistent with the expected structure and indicates a purity of ≥97.0% by

NMR.[1]

Table 1: Predicted ¹H NMR Chemical Shifts

Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

C(CH₃)₃ ~1.44 Singlet 9H

Piperazine-H (4

positions)
~2.40 Triplet 4H

-NH-CH₂- ~3.20 Quartet 2H

Piperazine-H (4

positions)
~2.65 Triplet 4H

-CH₂-N(piperazine) ~2.48 Triplet 2H

-NH-Boc ~5.0 (broad) Singlet 1H

Note: Predicted shifts are based on typical values for similar functional groups and may vary

depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts
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Carbon Chemical Shift (δ, ppm)

C(CH₃)₃ ~28.5

C(CH₃)₃ ~79.0

Piperazine-C ~46.0

Piperazine-C ~54.5

-NH-CH₂- ~39.0

-CH₂-N(piperazine) ~57.0

C=O ~156.0

Note: Predicted shifts are based on typical values for similar functional groups and may vary

depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is utilized to identify the functional groups present in the molecule. The

spectrum of 1-(2-N-Boc-aminoethyl)piperazine is expected to show characteristic absorption

bands for the N-H, C-H, C=O, and C-N bonds.

Table 3: Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Description

~3350 N-H Amine/Amide stretching

2975-2800 C-H Alkyl stretching

~1690 C=O Carbonyl (urethane) stretching

~1520 N-H Amine/Amide bending

~1170 C-O Urethane C-O stretching

~1250 C-N Amine/Amide stretching

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound. For 1-(2-N-Boc-aminoethyl)piperazine, the molecular ion peak [M+H]⁺ is

expected.

Table 4: Expected Mass Spectrometry Data

Ion m/z (calculated)

[M+H]⁺ 230.1863

[M+Na]⁺ 252.1682

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.

Specific parameters may need to be optimized based on the instrumentation used.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 1-(2-N-Boc-aminoethyl)piperazine in

approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-

to-noise ratio.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to

obtain singlets for each carbon. A greater number of scans will be required compared to ¹H

NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing: Process the raw data (Free Induction Decay) using appropriate software.

This involves Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

commonly used. Place a small amount of the solid sample directly on the ATR crystal.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b115916?utm_src=pdf-body
https://www.benchchem.com/product/b115916?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b115916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Collect a

background spectrum of the clean ATR crystal before running the sample.

Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum to produce the final infrared spectrum.

Mass Spectrometry (Electrospray Ionization - ESI)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Instrumentation: Introduce the sample into the ESI source of the mass spectrometer via

direct infusion or after separation by liquid chromatography.

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated

molecule [M+H]⁺. The mass analyzer can be a quadrupole, time-of-flight (TOF), or ion trap.

Data Analysis: Determine the mass-to-charge ratio of the molecular ion and any significant

fragment ions.

Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1-(2-N-Boc-aminoethyl)piperazine.
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General Workflow for Spectroscopic Analysis
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Caption: General Workflow for Spectroscopic Analysis.
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This diagram outlines the logical flow from sample preparation through various spectroscopic

analyses to the final interpretation and reporting of the structural and purity information for a

chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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